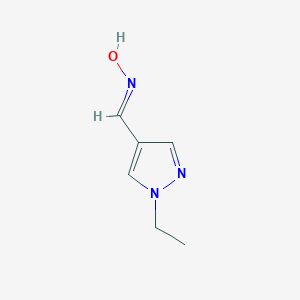

![molecular formula C14H21NO4 B164394 [2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 126395-30-0](/img/structure/B164394.png)

[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

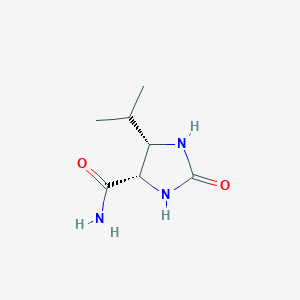

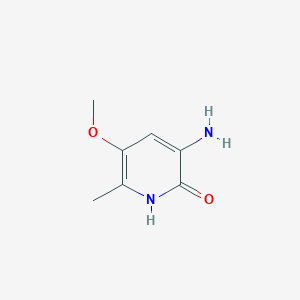

“[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H21NO4 . It is related to the class of compounds known as boronic esters, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamic acid tert-butyl ester group attached to a 2-hydroxy-2-(4-methoxy-phenyl)-ethyl group . The InChI string representation of the molecule isInChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 267.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 267.14705815 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization

Diastereoselective Intramolecular α-Amidoalkylation Reactions : The compound has been utilized in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines through diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives. The process involves various derivatives, including tert-butyl esters, highlighting their significance in synthesizing complex molecular structures (Garcia et al., 2006).

Synthetic and Crystallographic Studies : Another application includes synthetic and crystallographic studies of tert-butyl ester compounds. These studies involve characterizing the compounds through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their structural and chemical properties (Kant et al., 2015).

Directed Lithiation : The compound has also been used in directed lithiation processes, crucial for introducing functional groups into specific molecular positions, facilitating the synthesis of various organic compounds with high precision (Smith et al., 2013).

Applications in Enantioselective Processes

Enantioselective Hydrolysis : The compound finds application in enantioselective hydrolysis processes, catalyzed by hydrolytic enzymes. This method is particularly significant in producing chiral intermediates for pharmaceuticals, showcasing the compound's role in developing scalable and environmentally friendly processes (Chikusa et al., 2003).

Study of the Mechanism of Enantioseparation : Furthermore, the compound has been utilized in studying the mechanism of enantioseparation, crucial for understanding the thermodynamics behind the separation of enantiomers. This research is essential for optimizing chiral separation techniques in pharmaceutical and chemical industries (Dungelová et al., 2004).

Diastereoselective Microbial Reduction : Another application is the diastereoselective microbial reduction for synthesizing chiral intermediates. This process is notable for its high yield and purity, emphasizing the compound's significance in producing enantiomerically pure substances (Patel et al., 2003).

Mécanisme D'action

Target of Action

Carbamate compounds are generally known to interact with enzymes and receptors in the body, altering their function .

Mode of Action

Carbamates typically work by forming a covalent bond with their target, which can lead to changes in the target’s function . The presence of the 2-hydroxy-2-(4-methoxyphenyl)ethyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effects .

Biochemical Pathways

Carbamates are known to influence a variety of biochemical pathways, depending on their specific structure and targets .

Pharmacokinetics

Carbamates are generally well-absorbed in the body and can be metabolized by various enzymes . The presence of the tert-butyl group and the 4-methoxyphenyl group may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The effects of carbamates can range from enzyme inhibition to receptor activation, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

tert-butyl N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCGHPKBVNJCGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576029 |

Source

|

| Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126395-30-0 |

Source

|

| Record name | Carbamic acid, [2-hydroxy-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126395-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-hydroxy-2-(4-methoxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

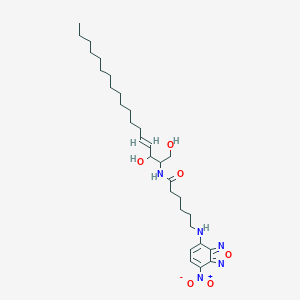

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)